molecular formula C25H19N3O2S B304718 ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate

ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate

Cat. No. B304718
M. Wt: 425.5 g/mol
InChI Key: OSGOXTRFUVOGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate, also known as DPTF, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. DPTF has been found to have promising biological activities, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, bacterial growth, and tumor growth. ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate has been found to have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting bacterial growth, and inducing apoptosis in cancer cells. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate has several advantages for use in lab experiments, including its reproducibility, efficiency, and ability to target multiple biological processes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate, including investigating its potential use as a therapeutic agent for inflammatory diseases, bacterial infections, and cancer. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate could be used as a tool for investigating various biological processes and signaling pathways.

Synthesis Methods

The synthesis of ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate involves the reaction of 2,3-dichlorothiophene with 2-aminopyridazine in the presence of triethylamine. The resulting intermediate is then reacted with diphenylacetylene and ethyl chloroformate to yield ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate. This method has been found to be efficient and reproducible.

Scientific Research Applications

Ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate has been found to have a variety of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. These properties make it a valuable tool for investigating various biological processes and potential therapeutic applications.

properties

Product Name

ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 3,4-diphenyl-5-pyrrol-1-ylthieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C25H19N3O2S/c1-2-30-25(29)23-22(28-15-9-10-16-28)20-19(17-11-5-3-6-12-17)21(26-27-24(20)31-23)18-13-7-4-8-14-18/h3-16H,2H2,1H3

InChI Key

OSGOXTRFUVOGML-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=C5

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=C5

Origin of Product

United States

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